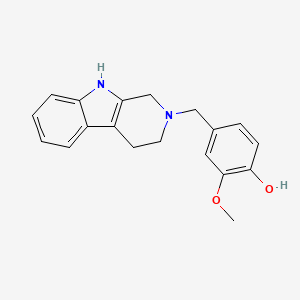
methyl 1-adamantylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-adamantylcarbamate, also known as amantadine, is a synthetic compound that has been widely used in scientific research for its unique properties. It is a derivative of adamantane, a bicyclic hydrocarbon, and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl 1-adamantylcarbamate is not fully understood. It is believed to act on the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, and to inhibit the release of dopamine. It has also been found to inhibit the replication of certain viruses, including influenza A.
Biochemical and Physiological Effects:
Methyl 1-adamantylcarbamate has a wide range of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can improve motor function in Parkinson's disease patients. It has also been found to inhibit the replication of influenza A virus by blocking the function of the M2 protein. Additionally, it has been found to have anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-adamantylcarbamate has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize. It also has a wide range of effects, making it useful for studying various biological processes. However, it also has some limitations. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, it has been found to have some toxic effects, particularly at high doses.
Zukünftige Richtungen
There are several future directions for research on methyl 1-adamantylcarbamate. One area of interest is its potential as a treatment for Alzheimer's disease. It has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Another area of interest is its potential as an antiviral agent. It has been found to inhibit the replication of several viruses, including influenza A and hepatitis C. Finally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicities.
Synthesemethoden
Methyl 1-adamantylcarbamate can be synthesized through several methods, including the reaction of adamantane with methyl isocyanate or the reaction of 1-adamantylamine with methyl chloroformate. The latter method is commonly used due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
Methyl 1-adamantylcarbamate has been widely used in scientific research due to its unique properties. It has been found to have antiviral, antiparkinsonian, and antiepileptic effects. It has also been used as a tool to study the mechanism of action of certain drugs and to investigate the function of certain proteins.
Eigenschaften
IUPAC Name |
methyl N-(1-adamantyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-15-11(14)13-12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYWCOQWNCLBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4941348.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4941355.png)
![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4941363.png)
![3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile](/img/structure/B4941375.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941387.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid](/img/structure/B4941401.png)
![5-amino-1-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4941422.png)

![N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4941464.png)
![3,3,6,6-tetramethyl-9-[5-(2-nitrophenyl)-2-furyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4941466.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)